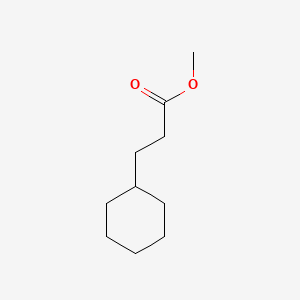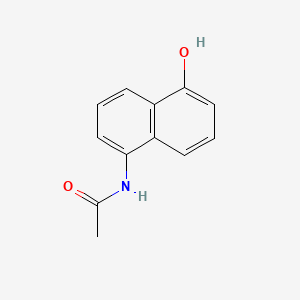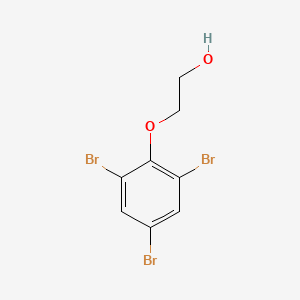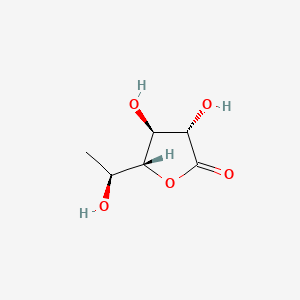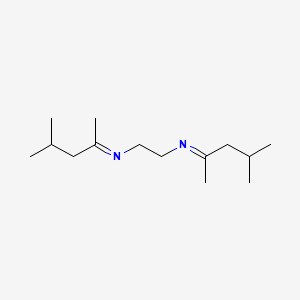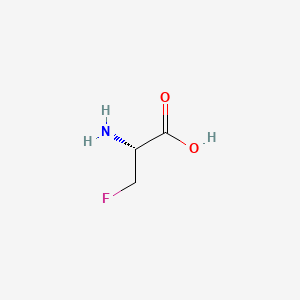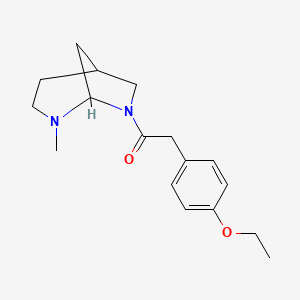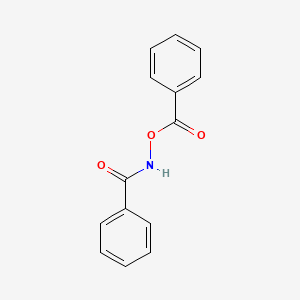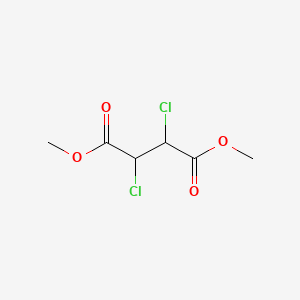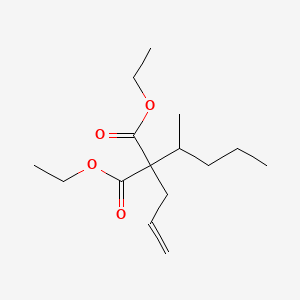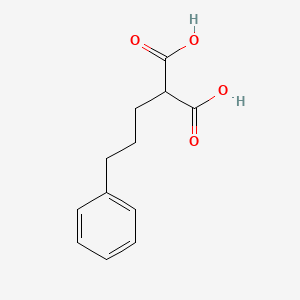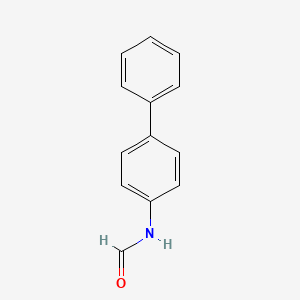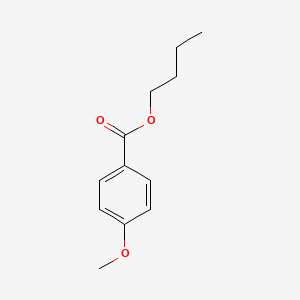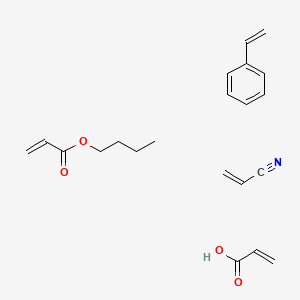
butyl prop-2-enoate;prop-2-enenitrile;prop-2-enoic acid;styrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl prop-2-enoate: , prop-2-enenitrile , prop-2-enoic acid , and styrene are organic compounds with diverse applications in various fields. Butyl prop-2-enoate, also known as butyl acrylate, is a clear, colorless liquid with a sharp, pungent odor. It is used in the production of polymers and copolymers. Prop-2-enenitrile, commonly known as acrylonitrile, is a colorless liquid with a pungent odor, used primarily in the production of synthetic fibers, plastics, and rubber. Prop-2-enoic acid, also known as acrylic acid, is a colorless liquid with a characteristic acrid odor, used in the manufacture of plastics, coatings, and adhesives. Styrene is a colorless, oily liquid with a sweet smell, used in the production of polystyrene plastics and resins.
Vorbereitungsmethoden
Butyl Prop-2-enoate
Butyl prop-2-enoate is synthesized through the esterification of acrylic acid and n-butanol. This reaction is typically catalyzed by sulfuric acid, followed by neutralization, water washing, alcohol removal, and distillation to obtain the final product .
Prop-2-enenitrile
Prop-2-enenitrile is produced industrially through the ammoxidation of propylene. This process involves the reaction of propylene, ammonia, and air in the presence of a catalyst, typically phosphorus molybdenum bismuth or antimony iron, at high temperatures (400-500°C) and atmospheric pressure .
Prop-2-enoic Acid
Prop-2-enoic acid is produced by the oxidation of propylene. The process involves the catalytic oxidation of propylene in the presence of air or oxygen, using catalysts such as silver or copper .
Styrene
Styrene is produced by the dehydrogenation of ethylbenzene. This process involves the catalytic removal of hydrogen from ethylbenzene at high temperatures (600-650°C) using iron oxide-based catalysts .
Analyse Chemischer Reaktionen
Butyl Prop-2-enoate
Butyl prop-2-enoate undergoes polymerization reactions to form polybutyl acrylate. It can also participate in copolymerization with other monomers such as styrene and vinyl acetate .
Prop-2-enenitrile
Prop-2-enenitrile undergoes polymerization to form polyacrylonitrile. It can also undergo hydrolysis to form acrylamide and acrylic acid .
Prop-2-enoic Acid
Prop-2-enoic acid can undergo polymerization to form polyacrylic acid. It can also participate in esterification reactions to form various esters, such as butyl prop-2-enoate .
Styrene
Styrene undergoes polymerization to form polystyrene. It can also participate in copolymerization with other monomers such as butadiene and acrylonitrile .
Wissenschaftliche Forschungsanwendungen
Butyl Prop-2-enoate
Butyl prop-2-enoate is used in the production of polymers and copolymers for applications in adhesives, coatings, and sealants. It is also used in the manufacture of inks, resins, and packaging materials .
Prop-2-enenitrile
Prop-2-enenitrile is used in the production of synthetic fibers such as acrylic fibers. It is also used in the manufacture of plastics, rubber, and adhesives .
Prop-2-enoic Acid
Prop-2-enoic acid is used in the production of superabsorbent polymers, which are used in products such as diapers and sanitary napkins. It is also used in the manufacture of coatings, adhesives, and sealants .
Styrene
Styrene is used in the production of polystyrene, which is used in a wide range of applications including packaging, insulation, and disposable containers. It is also used in the manufacture of resins and rubber .
Wirkmechanismus
Butyl Prop-2-enoate
Butyl prop-2-enoate exerts its effects through polymerization, where the vinyl group undergoes radical polymerization to form long polymer chains .
Prop-2-enenitrile
Prop-2-enenitrile exerts its effects through polymerization, where the nitrile group undergoes radical polymerization to form polyacrylonitrile .
Prop-2-enoic Acid
Prop-2-enoic acid exerts its effects through polymerization, where the carboxyl group undergoes radical polymerization to form polyacrylic acid .
Styrene
Styrene exerts its effects through polymerization, where the vinyl group undergoes radical polymerization to form polystyrene .
Vergleich Mit ähnlichen Verbindungen
Butyl Prop-2-enoate
Similar compounds include methyl prop-2-enoate and ethyl prop-2-enoate. Butyl prop-2-enoate is unique due to its longer alkyl chain, which imparts greater flexibility and lower volatility .
Prop-2-enenitrile
Similar compounds include methacrylonitrile and ethyl prop-2-enenitrile. Prop-2-enenitrile is unique due to its higher reactivity and ability to form high-strength fibers .
Prop-2-enoic Acid
Similar compounds include methacrylic acid and crotonic acid. Prop-2-enoic acid is unique due to its ability to form superabsorbent polymers .
Styrene
Similar compounds include alpha-methylstyrene and vinyl toluene. Styrene is unique due to its ability to form transparent and rigid polymers .
Eigenschaften
CAS-Nummer |
25586-25-8 |
|---|---|
Molekularformel |
C21H27NO4 |
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
butyl prop-2-enoate;prop-2-enenitrile;prop-2-enoic acid;styrene |
InChI |
InChI=1S/C8H8.C7H12O2.C3H3N.C3H4O2/c1-2-8-6-4-3-5-7-8;1-3-5-6-9-7(8)4-2;1-2-3-4;1-2-3(4)5/h2-7H,1H2;4H,2-3,5-6H2,1H3;2H,1H2;2H,1H2,(H,4,5) |
InChI-Schlüssel |
UPMATSCYHGMGSE-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C=C.C=CC#N.C=CC1=CC=CC=C1.C=CC(=O)O |
Kanonische SMILES |
CCCCOC(=O)C=C.C=CC#N.C=CC1=CC=CC=C1.C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



